molecular formula C8H4BrNO B1524706 2-Bromo-4-formylbenzonitrile CAS No. 89891-70-3

2-Bromo-4-formylbenzonitrile

Cat. No. B1524706
CAS RN: 89891-70-3
M. Wt: 210.03 g/mol
InChI Key: UTYYRLJAFLKUTL-UHFFFAOYSA-N
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Description

2-Bromo-4-formylbenzonitrile is a chemical compound with the molecular formula C8H4BrNO. It has a molecular weight of 210.03 . The compound is a white to light-red or orange solid .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-formylbenzonitrile consists of a benzene ring with a bromine atom (Br), a formyl group (-CHO), and a nitrile group (-CN) attached to it .


Physical And Chemical Properties Analysis

2-Bromo-4-formylbenzonitrile is a solid at room temperature. It has a boiling point of 348.5°C at 760 mmHg . The compound should be stored at 4°C for optimal stability .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 2-Bromo-4-formylbenzonitrile is used in chemical synthesis . It’s a compound with the molecular formula C8H4BrNO and a molecular weight of 210.03 .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis. The compound’s properties, such as its boiling point of 348.5°C at 760 mmHg , would likely play a role in these outcomes.
  • Infrared Spectroscopy

    • Application : A related compound, 2-bromo-4-chlorobenzaldehyde, has been studied using infrared (IR) spectroscopy . This technique could potentially be applied to 2-Bromo-4-formylbenzonitrile as well.
    • Method of Application : In the referenced study, experimental and theoretical spectral investigation and conformational analysis were performed by IR spectroscopy and density functional theory (DFT) .
    • Results or Outcomes : The study investigated the solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents .
  • Synthesis of Boron-Dipyrromethenes (BODIPY), Porphyrins, Corroles and Other Related Macrocycles
    • Application : A related compound, 4-Formylbenzonitrile, has been used in the synthesis of various boron-dipyrromethenes (BODIPY), porphyrins, corroles and other related macrocycles . It’s possible that 2-Bromo-4-formylbenzonitrile could be used in a similar manner.
    • Results or Outcomes : The outcomes would also depend on the specific synthesis. The compound’s properties, such as its boiling point of 348.5°C at 760 mmHg , would likely play a role in these outcomes.
  • Pharmaceutical Research

    • Application : Compounds like 2-Bromo-4-formylbenzonitrile are often used in pharmaceutical research for the development of new drugs .
    • Results or Outcomes : The outcomes would also depend on the specific research. The compound’s properties, such as its boiling point of 348.5°C at 760 mmHg , would likely play a role in these outcomes.
  • Material Science

    • Application : Compounds like 2-Bromo-4-formylbenzonitrile could potentially be used in material science for the development of new materials .
    • Results or Outcomes : The outcomes would also depend on the specific research. The compound’s properties, such as its boiling point of 348.5°C at 760 mmHg , would likely play a role in these outcomes.

Safety And Hazards

2-Bromo-4-formylbenzonitrile is classified as harmful and comes with a warning signal. It can cause harm if swallowed, inhaled, or comes into contact with skin. Therefore, it’s important to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-bromo-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYYRLJAFLKUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698897
Record name 2-Bromo-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-formylbenzonitrile

CAS RN

89891-70-3
Record name 2-Bromo-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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